![molecular formula C17H19NO2 B270704 N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)
N-[4-(benzyloxy)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzyloxy)phenyl]butanamide, commonly known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders. It has shown promising results in preclinical studies for the treatment of Alzheimer's disease, Fragile X syndrome, and other neurodegenerative disorders.
Mécanisme D'action
BPN14770 is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, BPN14770 increases the levels of cAMP, which in turn activates the protein kinase A (PKA) signaling pathway. This leads to the activation of several downstream signaling pathways that are involved in the regulation of synaptic plasticity, neurogenesis, and other processes that are critical for cognitive function.
Biochemical and Physiological Effects
BPN14770 has been shown to have several biochemical and physiological effects that are relevant to cognitive function. In animal models of Alzheimer's disease and Fragile X syndrome, BPN14770 has been shown to improve cognitive function and memory. BPN14770 has also been shown to promote the growth and survival of neurons, which is important for maintaining cognitive function. In addition, BPN14770 has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
BPN14770 has several advantages for lab experiments. It has been shown to be highly selective for PDE4D, which reduces the risk of off-target effects. BPN14770 has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of BPN14770 is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the development of BPN14770. One direction is to conduct human clinical trials to test the safety and efficacy of BPN14770 in humans. Another direction is to investigate the potential of BPN14770 for the treatment of other cognitive disorders, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of BPN14770 on cognitive function and to identify potential biomarkers for patient selection and monitoring. Finally, the development of more potent and selective PDE4D inhibitors may lead to the discovery of even more effective therapies for cognitive disorders.
Méthodes De Synthèse
The synthesis of BPN14770 involves a series of chemical reactions that start with the reaction of 4-(benzyloxy)benzaldehyde with 1-bromo-3-chloropropane to form the intermediate 4-(benzyloxy)phenyl)-3-chloropropanal. This intermediate is then reacted with 2-aminobutanoic acid to form the final product, N-[4-(benzyloxy)phenyl]butanamide. The synthesis method has been optimized to produce high yields of the final product with minimal impurities.
Applications De Recherche Scientifique
BPN14770 has been extensively studied in preclinical models for the treatment of cognitive disorders. It has shown potent activity in improving cognitive function and memory in animal models of Alzheimer's disease and Fragile X syndrome. BPN14770 has also been shown to have neuroprotective effects and to promote the growth and survival of neurons. These findings suggest that BPN14770 has the potential to be a promising therapeutic agent for the treatment of cognitive disorders.
Propriétés
Nom du produit |
N-[4-(benzyloxy)phenyl]butanamide |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
N-(4-phenylmethoxyphenyl)butanamide |
InChI |
InChI=1S/C17H19NO2/c1-2-6-17(19)18-15-9-11-16(12-10-15)20-13-14-7-4-3-5-8-14/h3-5,7-12H,2,6,13H2,1H3,(H,18,19) |
Clé InChI |
AUBIJFGJVLCQIU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 |
SMILES canonique |
CCCC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



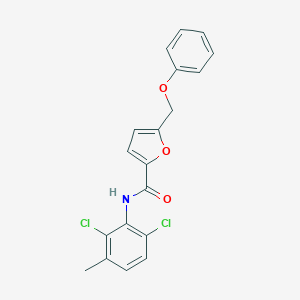
![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)
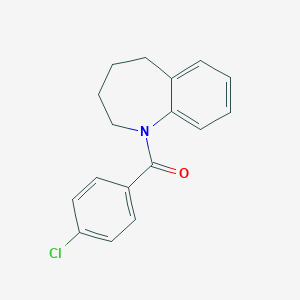
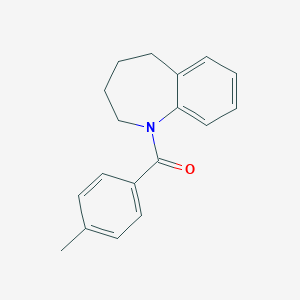
![N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270631.png)
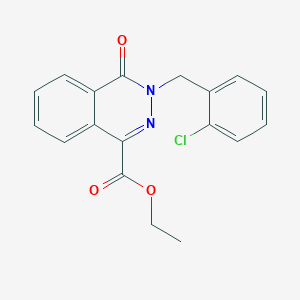
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)
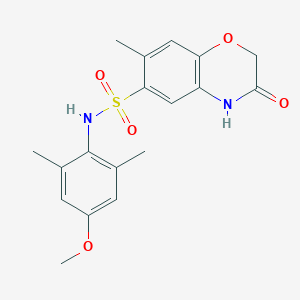
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)
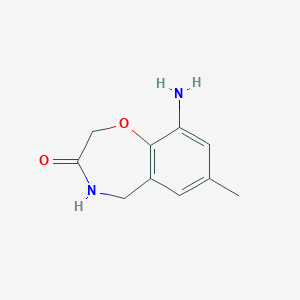
![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)